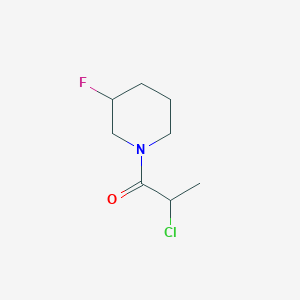

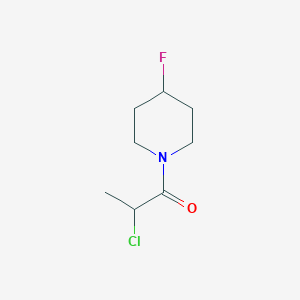

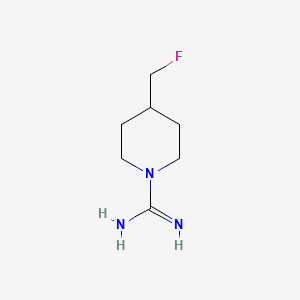

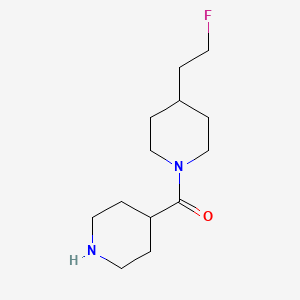

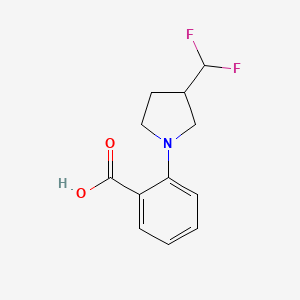

4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid

Vue d'ensemble

Description

“4-(3-Fluoropyrrolidin-1-yl)-4-oxobutanoic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, a new series of pyrrolidine derivatives was designed and synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The pyrrolidine ring can be controlled easily through inductive and stereoelectronic factors . For instance, in the case of L-proline, the endo conformer is preferred .Applications De Recherche Scientifique

Synthesis Approaches:

- Synthesis of Methyl 4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate and Hygrine:

- A concise method was developed to synthesize these compounds, starting from commercially available 4,4-diethoxybutylamine, through the key intermediate N-methylpyrrolinium cation. The overall yields for methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine were 42% and 25%, respectively, obtained in four and six steps (Xiao-Yan Ma et al., 2020).

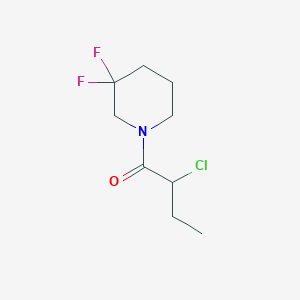

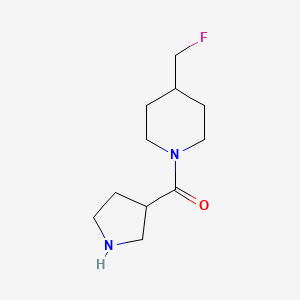

- 4-Fluoropyrrolidine Derivatives in Medicinal Chemistry:

- These derivatives are valuable in medicinal chemistry for applications such as dipeptidyl peptidase IV inhibitors. N-Protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides were synthesized with high yield by double fluorination of N-protected (2S,4R)-4-hydroxyproline, offering a substantial reduction in the synthetic steps needed for preparing 4-fluoropyrrolidine derivatives for medicinal applications (R. Singh & T. Umemoto, 2011).

Applications in Disease Research and Treatment

1. Alzheimer’s Disease Research:

- A novel fluorescent probe for β-amyloids, a key marker in Alzheimer's disease, was synthesized. The probe demonstrated high binding affinities toward Aβ(1–40) aggregates, offering potential for molecular diagnosis of Alzheimer’s disease (Huan-bao Fa et al., 2015).

2. Cancer and Osteoporosis Therapy:

- Notum, a serine hydrolase modulating the Wnt signaling pathway, is implicated in diseases like osteoporosis, cancer, and Alzheimer’s. Inhibitors based on esters of 4-(indolin-1-yl)-4-oxobutanoic acid were studied computationally, revealing insights into their inhibition mechanism and offering therapeutic potential (I. Yildiz & B. S. Yildiz, 2022).

3. Antitumor Activities:

- 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives were synthesized and evaluated for antitumor activity against various cell lines. One compound, in particular, demonstrated notable inhibitory effects and high selectivity, indicating potential as a lead compound for developing new multi-drug resistant anti-tumor drugs (Jun Yang et al., 2023).

Crystallography and Structural Analysis

1. Crystal Structure and Analysis:

- The molecular structures of derivatives like 4-((4-fluorophenyl)amino)-4-oxobutanoic acid were analyzed through crystallography, revealing specific dihedral angles and hydrogen bond interactions, critical for understanding molecular interactions and properties (P. Nayak et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(3-fluoropyrrolidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO3/c9-6-3-4-10(5-6)7(11)1-2-8(12)13/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQDJVLPAOSGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.